(2R)-3-Phenyl-1,2-propanediamine
(2R)-3-Phenyl-1,2-propanediamine
Brand Name:
Vulcanchem
CAS No.:
85612-59-5
VCID:
VC20757842
InChI:
InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1
SMILES:
C1=CC=C(C=C1)CC(CN)N
Molecular Formula:
C9H14N2
Molecular Weight:
150.22 g/mol
(2R)-3-Phenyl-1,2-propanediamine
CAS No.: 85612-59-5
Cat. No.: VC20757842
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85612-59-5 |
|---|---|
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | (2R)-3-phenylpropane-1,2-diamine |
| Standard InChI | InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1 |
| Standard InChI Key | CXFFQOZYXJHZNJ-SECBINFHSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C[C@H](CN)N |
| SMILES | C1=CC=C(C=C1)CC(CN)N |
| Canonical SMILES | C1=CC=C(C=C1)CC(CN)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator